molecular formula C30H44O5 B579054 (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione CAS No. 15371-81-0

(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione

Cat. No.: B579054
CAS No.: 15371-81-0
M. Wt: 484.677
InChI Key: HVHMZSVFAYFCMI-YXMBKHKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is a highly oxygenated tetracyclic triterpenoid compound primarily found in the Cucurbitaceae family. This compound is known for its significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . It is a derivative of cucurbitacin D, which has been extensively studied for its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione can be synthesized through various chemical reactions. One common method involves the isolation of cucurbitacin D from natural sources such as Ecballium elaterium L. (Cucurbitaceae) and subsequent chemical modifications . The synthetic route typically includes steps like oxidation, reduction, and cyclization under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione involves multiple molecular targets and pathways. It exerts its effects by inducing cell cycle arrest, promoting apoptosis, and generating reactive oxygen species (ROS). The compound targets key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and cyclins, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

(1S,2S,4R,8S,9R,10R,13R,14R,16R)-8,16-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,17-dione is unique compared to other similar compounds due to its specific structural modifications and enhanced biological activities. Similar compounds include:

These compounds share a common tetracyclic triterpenoid structure but differ in their functional groups and biological activities, making this compound a distinct and valuable compound for scientific research and therapeutic applications .

Properties

CAS No.

15371-81-0

Molecular Formula

C30H44O5

Molecular Weight

484.677

InChI

InChI=1S/C30H44O5/c1-16(2)11-17-13-29(7,34)24-21(35-17)14-27(5)22-10-9-18-19(12-20(31)25(33)26(18,3)4)30(22,8)23(32)15-28(24,27)6/h9,11,17,19-22,24,31,34H,10,12-15H2,1-8H3/t17?,19-,20-,21-,22+,24+,27+,28-,29+,30+/m1/s1

InChI Key

HVHMZSVFAYFCMI-YXMBKHKASA-N

SMILES

CC(=CC1CC(C2C(O1)CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(=O)C5(C)C)O)C)C)C)(C)O)C

Origin of Product

United States

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